3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is an intricate compound that has piqued the interest of chemists and researchers due to its potential applications in various fields. This compound belongs to the family of thienopyridine derivatives, which are known for their versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from basic building blocks. Common steps include:
Formation of the Thieno[2,3-b]pyridine Core: : This often involves cyclization reactions using suitable precursors.
Introduction of the Benzothiazole Group: : This is achieved through coupling reactions, usually under high-temperature conditions.
Addition of the Propylsulfanyl Group: : Conducted via nucleophilic substitution reactions.
Amidation Reaction: : Finally, the carboxamide group is introduced using standard amidation techniques.
Industrial Production Methods
Industrial-scale production might adapt these methods, emphasizing cost-efficiency and scalability. Optimized reaction conditions and catalysts would be employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidizing agents like potassium permanganate could convert certain functional groups.
Reduction: : Reductive agents such as lithium aluminum hydride can reduce nitro groups.
Substitution: : Nucleophilic or electrophilic substitutions could introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetonitrile, dichloromethane, methanol.
Major Products
The specific products formed will depend on the reaction conditions but could include various derivatives with modified biological activities.
Scientific Research Applications
Chemistry
This compound can serve as a precursor for synthesizing other biologically active molecules or as a ligand in coordination chemistry.
Biology
Research explores its role as an inhibitor or activator in various biological pathways, potentially influencing enzyme activity or protein interactions.
Medicine
Industry
Could be utilized in the development of new materials with unique properties due to its structural complexity.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors, thus altering their activity. Pathways influenced could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: : Commonly studied for their biological activities.
Benzothiazole Derivatives: : Known for their anti-inflammatory and antimicrobial properties.
Uniqueness
Conclusion
With its rich chemistry and versatile applications, 3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide represents a fascinating subject for ongoing research and development across multiple scientific disciplines. This compound's unique structure and reactive properties hold promise for innovative advancements in medicine, biology, and industrial chemistry.
Properties
IUPAC Name |
3-amino-N-(2-propylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS3/c1-2-11-30-23-28-17-5-3-14(12-18(17)31-23)26-21(29)20-19(24)15-4-6-16(27-22(15)32-20)13-7-9-25-10-8-13/h3-10,12H,2,11,24H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODVUHZIQFLYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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